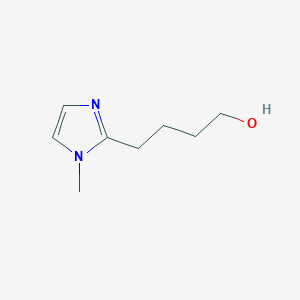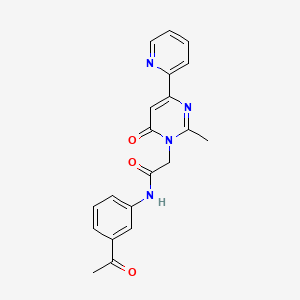
4-(1-Methylimidazol-2-yl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methylimidazol-2-yl)butan-1-ol, also known as MIBB, is a chemical compound that has gained attention in scientific research due to its unique properties. MIBB is a chiral molecule that can exist in two enantiomeric forms, making it useful in studying stereochemistry.
Wissenschaftliche Forschungsanwendungen
Modification and Synthesis
- Alkylation of 2-(trifluoromethyl)-1H-benzimidazole with hydroxyalkyl substituents leads to the formation of compounds like 4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butan-1-ol, which exhibits moderate tuberculostatic activity. This demonstrates its potential in the synthesis of bioactive molecules (Shchegol'kov et al., 2013).
Applications in Chemical Reactions
- The compound 1,4-Bis(3-methylimidazolium-1-yl)butane ditribromide [bMImB]·(Br3)2, which is structurally similar to 4-(1-Methylimidazol-2-yl)butan-1-ol, is used as an efficient reagent for the selective oxidation of sulfides to sulfoxides (Manesh et al., 2015).
Molecular Structure and Electrophilic Substitution Studies
- Electrophilic substitution in indoles, involving compounds like 4-(1-Methylindol-3-yl)butan-1-ol, leads to the formation of products such as 9-methyltetrahydrocarbazole. This illustrates the role of such compounds in complex molecular transformations (Jackson & Naidoo, 1973).
Biological Activity
- Hydroxyethylaminomethylbenzimidazole analogs, including structures related to 4-(1-Methylimidazol-2-yl)butan-1-ol, have been synthesized and evaluated for their interleukin-5 inhibitory activity, highlighting their potential in medicinal chemistry (Boggu et al., 2019).
Spectroscopic and X-ray Diffraction Studies
- Benzimidazole-tethered oxazepine heterocyclic hybrids, including compounds like 2-methyl-4-(2-((phenylimino)methyl)-1H-benzo-[d]imidazol-1-yl)-butan-2-ol, have been synthesized and analyzed using spectroscopic and X-ray diffraction methods. This underscores the importance of such compounds in the study of molecular structures and properties (Almansour et al., 2016).
Ionic Liquids and Chiral Recognition
- Research on chiral ionic liquids, such as 1-ethyl-3-methylimidazolium (S)-alaninate, involves studying the chiral recognition of related butan-2-ol compounds, indicating their significance in understanding molecular interactions in chiral environments (Blasius et al., 2021).
Antifungal Activity
- Tetrazole derivatives, including 4-(5-aryl-2H-tetrazol-2-yl)butan-2-ol, have been screened for their activity against Candida albicans, showing potential in the development of new antifungal agents (Bondaryk et al., 2015).
Eigenschaften
IUPAC Name |
4-(1-methylimidazol-2-yl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10-6-5-9-8(10)4-2-3-7-11/h5-6,11H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZDUYPVTPRMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methylimidazol-2-yl)butan-1-ol | |
CAS RN |
1519819-63-6 |
Source


|
| Record name | 4-(1-methyl-1H-imidazol-2-yl)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[3-(3,4-Dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2430016.png)
![(4-((3-methoxybenzyl)thio)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2430017.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2430018.png)



![1-(4-fluorophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2430024.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2430028.png)

![6-Methoxy[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid](/img/structure/B2430032.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2430035.png)
![5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2430037.png)